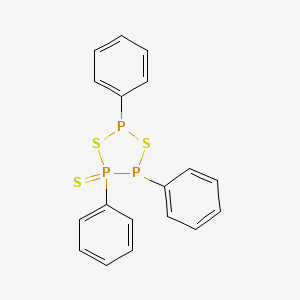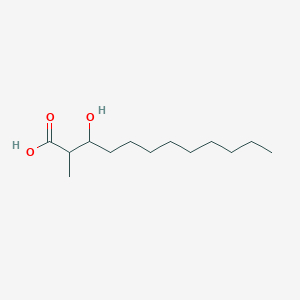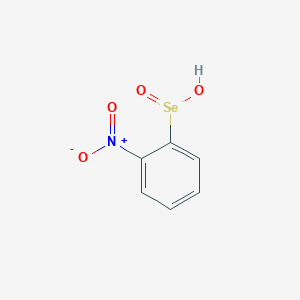
2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione is a unique organophosphorus compound characterized by its distinctive structure, which includes a phosphorus-sulfur ring system with phenyl groups attached at specific positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione typically involves the reaction of triphenylphosphine with sulfur and a suitable halogenating agent. One common method includes the following steps:
Reaction of Triphenylphosphine with Sulfur: Triphenylphosphine is reacted with elemental sulfur to form triphenylphosphine sulfide.
Halogenation: The triphenylphosphine sulfide is then treated with a halogenating agent, such as bromine or chlorine, to form the corresponding halogenated intermediate.
Cyclization: The halogenated intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
科学研究应用
2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
作用机制
The mechanism of action of 2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione involves its interaction with molecular targets through its phosphorus-sulfur ring system. This interaction can lead to the modulation of various biochemical pathways, including enzyme inhibition and disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological and chemical activities.
相似化合物的比较
Similar Compounds
Triphenylphosphine Sulfide: A precursor in the synthesis of 2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione.
2,4,5-Triphenylimidazole: Another triphenyl-substituted compound with different chemical properties and applications.
Triphenylphosphine Oxide: A related compound with an oxygen atom instead of sulfur, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its phosphorus-sulfur ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where such functionalities are required.
属性
CAS 编号 |
55499-33-7 |
|---|---|
分子式 |
C18H15P3S3 |
分子量 |
420.4 g/mol |
IUPAC 名称 |
2,4,5-triphenyl-4-sulfanylidene-1,3,2,4λ5,5-dithiatriphospholane |
InChI |
InChI=1S/C18H15P3S3/c22-21(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)23-20(24-21)17-12-6-2-7-13-17/h1-15H |
InChI 键 |
NDJMUGKQMJAPIL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P2P(=S)(SP(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate]](/img/structure/B14633419.png)
![Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid](/img/structure/B14633420.png)


![2-[(2-Methylpropyl)sulfanyl]aniline](/img/structure/B14633429.png)

